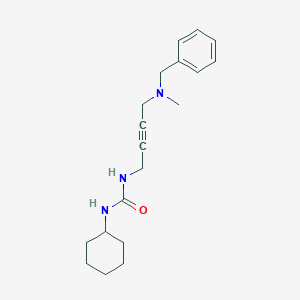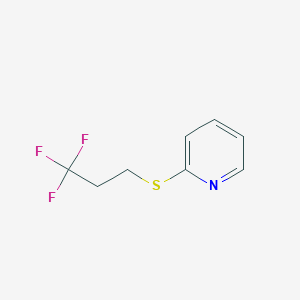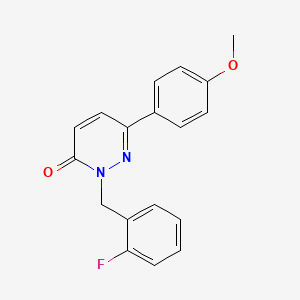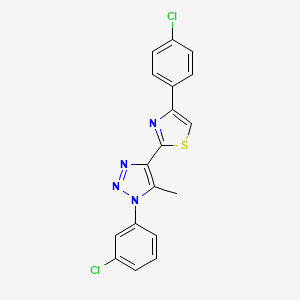![molecular formula C12H17Cl2N3O3 B2857119 2-[4-(2-Chloro-6-nitrophenyl)piperazin-1-yl]-ethanol hydrochloride CAS No. 1052149-18-4](/img/structure/B2857119.png)
2-[4-(2-Chloro-6-nitrophenyl)piperazin-1-yl]-ethanol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(2-Chloro-6-nitrophenyl)piperazin-1-yl]-ethanol hydrochloride is a chemical compound with significant potential in various scientific and industrial applications. This compound features a piperazine ring, a nitro group, and a chloro group, making it a versatile molecule in organic synthesis and research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(2-Chloro-6-nitrophenyl)piperazin-1-yl]-ethanol hydrochloride typically involves the following steps:
Nitration: The starting material, 2-chlorophenol, undergoes nitration to introduce the nitro group, forming 2-chloro-6-nitrophenol.
Piperazine Formation: The nitro-substituted phenol is then reacted with piperazine to form the piperazine derivative.
Alcohol Introduction: Ethanol is introduced to the piperazine derivative to form the final compound.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions can enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group, leading to the formation of different derivatives.
Reduction: The nitro group can be reduced to an amino group, resulting in the formation of amines.
Substitution: The chlorine atom can be substituted with other functional groups, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and various oxidizing agents.
Reduction: Common reagents include iron and hydrogen gas.
Substitution: Common reagents include nucleophiles such as alkyl halides and amines.
Major Products Formed:
Amines: Reduction of the nitro group can lead to the formation of amines.
Substituted Derivatives: Substitution reactions can result in the formation of various substituted phenyl derivatives.
科学的研究の応用
This compound has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: It can be used as a probe in biological studies to understand the interaction of molecules with biological targets.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which 2-[4-(2-Chloro-6-nitrophenyl)piperazin-1-yl]-ethanol hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The nitro group and the piperazine ring play crucial roles in its biological activity, influencing its binding affinity and specificity to various receptors and enzymes.
類似化合物との比較
2-Chloro-6-nitrophenol: Similar structure but lacks the piperazine ring.
2-Chloro-4-nitrophenol: Similar structure but with a different position of the nitro group.
2-Chloro-6-nitroaniline: Similar structure but with an amino group instead of the hydroxyl group.
Uniqueness: 2-[4-(2-Chloro-6-nitrophenyl)piperazin-1-yl]-ethanol hydrochloride is unique due to its combination of the nitro group, chloro group, and piperazine ring, which provides it with distinct chemical and biological properties compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its versatile structure and reactivity make it a valuable compound for research and development.
特性
IUPAC Name |
2-[4-(2-chloro-6-nitrophenyl)piperazin-1-yl]ethanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O3.ClH/c13-10-2-1-3-11(16(18)19)12(10)15-6-4-14(5-7-15)8-9-17;/h1-3,17H,4-9H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQZGHHAFEICPDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C2=C(C=CC=C2Cl)[N+](=O)[O-].Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-{[4-(4-methoxyphenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide](/img/structure/B2857039.png)

![7-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-8,8-dimethyl-2-oxabicyclo[4.2.0]octane-7-carboxylic acid](/img/structure/B2857042.png)
![2-({10-ethyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}sulfanyl)-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide](/img/structure/B2857043.png)
![N-[(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-1-[5-fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]-N-methylazetidin-3-amine](/img/structure/B2857045.png)

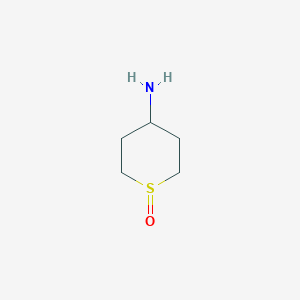
![(E)-2-Cyano-3-[3-(dimethylsulfamoyl)phenyl]-N-(3-propan-2-yloxypropyl)prop-2-enamide](/img/structure/B2857049.png)
![N-{[4-(morpholin-4-yl)thian-4-yl]methyl}thiophene-3-carboxamide](/img/structure/B2857051.png)
![8-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione](/img/structure/B2857052.png)
